Benzofuro[3,2-d]pyrimidin-4-yl-L-alanine
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Overview
Description
Benzofuro[3,2-d]pyrimidin-4-yl-L-alanine is a compound that belongs to the class of fused pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The structure of this compound consists of a benzofuran ring fused to a pyrimidine ring, with an L-alanine moiety attached to the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzofuro[3,2-d]pyrimidin-4-yl-L-alanine typically involves the cyclization of appropriate precursors. One common method involves the acylation of benzofuran derivatives followed by cyclization with hydrazine hydrate . Another method includes the aza-Wittig reaction of iminophosphoranes with isocyanates to form carbodiimide intermediates, which are then reacted with nitrogen-oxygen-containing nucleophiles to yield the desired product .
Industrial Production Methods
Companies like ChemScene provide this compound in bulk quantities, ensuring high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Benzofuro[3,2-d]pyrimidin-4-yl-L-alanine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate for cyclization, formic acid for acylation, and sodium ethoxide or potassium carbonate as catalysts .
Major Products Formed
The major products formed from these reactions include various substituted benzofuro[3,2-d]pyrimidine derivatives, which can have different biological activities and applications .
Scientific Research Applications
Benzofuro[3,2-d]pyrimidin-4-yl-L-alanine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Benzofuro[3,2-d]pyrimidin-4-yl-L-alanine involves the inhibition of protein kinases, which are enzymes responsible for transferring phosphate groups from ATP to specific amino acids in proteins. This inhibition can disrupt cell signaling pathways, leading to the suppression of cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrido[2,3-d]pyrimidine
- Quinazoline
- Furo[2,3-d]pyrimidine
Uniqueness
Benzofuro[3,2-d]pyrimidin-4-yl-L-alanine is unique due to its fused benzofuran and pyrimidine rings, which confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C13H11N3O3 |
---|---|
Molecular Weight |
257.24 g/mol |
IUPAC Name |
(2S)-2-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)propanoic acid |
InChI |
InChI=1S/C13H11N3O3/c1-7(13(17)18)16-12-11-10(14-6-15-12)8-4-2-3-5-9(8)19-11/h2-7H,1H3,(H,17,18)(H,14,15,16)/t7-/m0/s1 |
InChI Key |
RJJYVENWLDQYPA-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC1=NC=NC2=C1OC3=CC=CC=C32 |
Canonical SMILES |
CC(C(=O)O)NC1=NC=NC2=C1OC3=CC=CC=C32 |
Origin of Product |
United States |
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